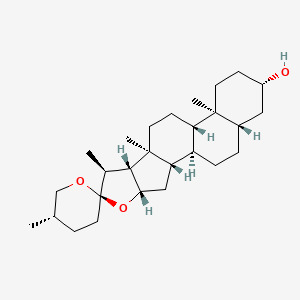
(+)-Bisabolangelone
Overview
Description
Synthesis Analysis
The total synthesis of (±)-bisabolangelone has been described, featuring the key step of heterocyclic five-membered ring formation by cyclisation of a γ-acetylenic alcohol, leading to the formation of an exocyclic conjugated enol ether in high yield (Riss & Muckensturm, 1986). Another approach to the synthesis involves starting from (R)-(+)-pulegone and establishes the absolute configuration of bisabolangelone through comparison of TMS-derivatives on a chiral column (Riss et al., 2017).
Molecular Structure Analysis
The structure of bisabolangelone and its derivatives have been characterized by various spectroscopic methods, including 2D NMR, IR, ESI-MS, elemental analysis, and single-crystal X-ray diffraction analysis (Huang et al., 2012). These techniques help in elucidating the complex molecular structure and stereochemistry of bisabolangelone and its analogues.
Chemical Reactions and Properties
Bisabolangelone undergoes various chemical reactions owing to its functional groups. It has been used as a precursor for synthesizing reduction derivatives with potential anti-ulcer activity, where the presence of a carbonyl group and a double bond were suggested to be necessary for activity (Huang et al., 2012). Moreover, bisabolangelone oxime ether derivatives have been synthesized, indicating better H+/K+-ATPase inhibitory activities than commercial omeprazole, showcasing the chemical adaptability and therapeutic potential of bisabolangelone (Wu et al., 2013).
Physical Properties Analysis
The physical properties of bisabolangelone, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in various environments and for pharmaceutical formulations. While specific studies on the physical properties of bisabolangelone were not found in the provided literature, general practice includes analyzing these aspects using spectroscopic methods and crystalline structure analysis to predict and understand its physical behavior.
Chemical Properties Analysis
Bisabolangelone exhibits several chemical properties, including anti-inflammatory, anti-ulcer, and antimicrobial activities. Its mechanism of action often involves inhibiting enzyme activity, such as H+/K+-ATPase in the case of its anti-ulcer effects. The molecule has shown to inhibit the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells, highlighting its anti-inflammatory properties (Jung et al., 2010).
Scientific Research Applications
Anti-Inflammatory Properties
Bisabolangelone, a sesquiterpene derivative isolated from Ostericum koreanum and Angelica koreana, exhibits significant anti-inflammatory effects. It inhibits the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated mouse macrophage RAW 264.7 cells. This action is linked to the suppression of mRNA and protein expressions of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The molecular mechanism involves the attenuation of nuclear factor-kappaB (NF-kappaB) p65 subunit translocation into the nucleus and the phosphorylation of mitogen-activated protein kinases (MAPKs) (Jung et al., 2010). Additionally, bisabolangelone has been found to inhibit dendritic cell functions by blocking MAPK and NF-κB signaling, affecting the production of cytokines and cell migration (Kim et al., 2013).
Neuroprotective Effects
Bisabolangelone also demonstrates neuroprotective effects. It shows a protective action against hydrogen peroxide (H2O2)-induced neurotoxicity in human neuroblastoma cells, mainly through interactions with calcium channels, notably by blocking voltage-gated calcium channels and suppressing calcium release (Wang et al., 2015).
Anti-Ulcer Activities
Research on bisabolangelone isolated from Angelica polymorpha shows significant anti-ulcer effects. It notably reduces lesion length and inhibits the activity of H(+)/K(+)-ATPase, a crucial enzyme in gastric acid secretion, suggesting its potential as an anti-ulcer compound (Wang et al., 2009). Further studies on bisabolangelone reduction derivatives have shown inhibitory effects on H+/K+-ATPase, indicating potential applications as anti-ulcer agents (Huang et al., 2012).
Antifeedant and Insecticidal Properties
Bisabolangelone exhibits potent antifeedant activity against various insects, including larvae of Pieris brassicae. It reduces or eliminates feeding and growth in insects, demonstrating potential as an environmentally friendly pest control agent (Benz et al., 1989).
Cytotoxic and Anticancer Effects
Studies have identified bisabolangelone as a cytotoxic component against L1210 and HL-60 cells, isolated from Angelicae Koreanae Radix. It displays significant cytotoxicity, suggesting potential applications in cancer research and therapy (Bae et al., 1994).
Pharmacokinetics and Tissue Distribution
A study on the pharmacokinetics and tissue distribution of bisabolangelone in rats showed that it is widely distributed in vivo, with varying concentrations across different tissues. This research provides insights into the absorption and distribution patterns of bisabolangelone, which is crucial for its therapeutic applications (Ge et al., 2018).
Melanogenesis Inhibition
Bisabolangelone has been found to inhibit melanogenesis, the process of melanin production, in α-melanocyte stimulating hormone-activated cells. This suggests its potential use in treating hyperpigmentation disorders (Roh et al., 2011).
Mechanism of Action
Target of Action
Bisabolangelone, a sesquiterpene derivative, primarily targets the gastric H+/K±ATPase . This enzyme is a member of the P-type ATPase family, which includes Na+/K±ATPase and Ca2±ATPase . These proteins engage in a common catalytic cycle with ion translocation coupled to phosphorylation and dephosphorylation of a conserved aspartate residue . The H+/K±ATPase engages in 2K+/2H+/1ATP electroneutral ion exchange, generating a million-fold H±gradient across the mammalian canalicular membrane of the parietal cell and acidifying the gastric lumen as part of the feeding response .
Mode of Action
Bisabolangelone interacts with its target, the gastric H+/K±ATPase, through an induced-fit docking simulation . The binding pocket involves the amino acid residues Asp101, Asp102, Tyr105, Leu106, Val296, Phe297, Met299, Ala300, Tyr764, Tyr767, Leu774, Gly777, Cys778, Ile779, Gln889, Tyr893, and Ile952 . Hydrogen bonds are formed between bisabolangelone and the amino acid residues Cys778, Gln889, and Tyr893 .
Biochemical Pathways
Bisabolangelone inhibits the H+/K±ATPase, which is involved in the regulation of gastric acid secretion . This inhibition activity significantly affects the biochemical pathway of gastric acid secretion, leading to a decrease in gastric acidity . Additionally, bisabolangelone possesses anti-inflammatory properties, which inhibit LPS-stimulated inflammation through the blocking of NF-kappaB and MAPK pathways in macrophages .
Pharmacokinetics
The pharmacokinetics of bisabolangelone have been studied using LC-MS/MS . .
Result of Action
Bisabolangelone has been found to have significant inhibitory activity on H+/K±ATPase and could be used in the management of gastric ulcer disease . It also exhibits neuroprotective effects on nerve cells by interacting with calcium channels, mainly blocking the voltage-gated calcium channels, and suppressing calcium release from the calcium store .
Action Environment
The action of bisabolangelone can be influenced by environmental factors. For instance, it has been reported to be unstable in both basic and acidic media
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Bisabolangelone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and biomolecules. It is known to inhibit the gastric H+/K±ATPase enzyme, which is crucial for acid secretion in the stomach . The binding pocket of this enzyme involves several amino acid residues, including Asp101, Asp102, Tyr105, Leu106, Val296, Phe297, Met299, Ala300, Tyr764, Tyr767, Leu774, Gly777, Cys778, Ile779, Gln889, Tyr893, and Ile952 . Hydrogen bonds are formed between Bisabolangelone and the amino acid residues Cys778, Gln889, and Tyr893 . Additionally, Bisabolangelone inhibits the p38 MAPK pathway, which is involved in inflammatory responses .
Cellular Effects
Bisabolangelone exerts various effects on different cell types and cellular processes. It has been shown to have neuroprotective effects on human neuroblastoma SH-SY5Y cells by interacting with calcium channels and blocking voltage-gated calcium channels . This interaction suppresses calcium release from the calcium store, thereby protecting nerve cells from oxidative stress-induced damage . Bisabolangelone also inhibits the NF-kappaB and MAPK pathways in macrophages, reducing inflammation . Furthermore, it has been reported to inhibit the gastric H+/K±ATPase enzyme in gastric parietal cells, reducing acid secretion and providing anti-ulcer benefits .
Molecular Mechanism
The molecular mechanism of Bisabolangelone involves its interaction with specific biomolecules and enzymes. Bisabolangelone binds to the gastric H+/K±ATPase enzyme, forming hydrogen bonds with amino acid residues Cys778, Gln889, and Tyr893 . This binding inhibits the enzyme’s activity, reducing acid secretion in the stomach . Additionally, Bisabolangelone inhibits the p38 MAPK pathway by blocking the activation of this kinase, which plays a crucial role in inflammatory responses . It also interacts with calcium channels in nerve cells, blocking voltage-gated calcium channels and suppressing calcium release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bisabolangelone have been observed to change over time. Studies have shown that Bisabolangelone remains stable under various conditions, maintaining its inhibitory activity on the gastric H+/K±ATPase enzyme . Long-term studies have demonstrated that Bisabolangelone continues to provide neuroprotective effects by interacting with calcium channels and reducing oxidative stress-induced damage in nerve cells
Dosage Effects in Animal Models
The effects of Bisabolangelone vary with different dosages in animal models. At lower doses, Bisabolangelone has been shown to effectively inhibit the gastric H+/K±ATPase enzyme, reducing acid secretion and providing anti-ulcer benefits . At higher doses, Bisabolangelone may exhibit toxic or adverse effects, including potential damage to the gastric mucosa . It is essential to determine the optimal dosage range for Bisabolangelone to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Bisabolangelone is involved in various metabolic pathways, including those related to its anti-inflammatory and neuroprotective properties. It interacts with enzymes such as the gastric H+/K±ATPase and p38 MAPK, inhibiting their activity and modulating metabolic processes . Bisabolangelone also affects metabolic flux and metabolite levels by blocking voltage-gated calcium channels in nerve cells, reducing calcium release and protecting against oxidative stress-induced damage .
Transport and Distribution
Bisabolangelone is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It has been shown to interact with calcium channels in nerve cells, blocking voltage-gated calcium channels and suppressing calcium release . Additionally, Bisabolangelone is distributed to gastric parietal cells, where it inhibits the gastric H+/K±ATPase enzyme and reduces acid secretion
Subcellular Localization
The subcellular localization of Bisabolangelone plays a crucial role in its activity and function. Bisabolangelone is localized to the gastric parietal cells, where it inhibits the gastric H+/K±ATPase enzyme and reduces acid secretion . In nerve cells, Bisabolangelone interacts with calcium channels, blocking voltage-gated calcium channels and suppressing calcium release
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Bisabolangelone involves a series of reactions starting from a sesquiterpene precursor, alpha-bisabolol. The key steps include oxidation, cyclization, and dehydration reactions.", "Starting Materials": [ "Alpha-bisabolol", "Sodium hypochlorite", "Sodium hydroxide", "Acetic acid", "Sulfuric acid", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Oxidation of alpha-bisabolol with sodium hypochlorite and sodium hydroxide to form alpha-bisabolol oxide", "Cyclization of alpha-bisabolol oxide with sulfuric acid to form bisabolol oxide A", "Dehydration of bisabolol oxide A with acetic acid to form bisabolol oxide B", "Cyclization of bisabolol oxide B with sulfuric acid to form bisabolangelone", "Purification of bisabolangelone using a combination of solvent extraction and chromatography techniques" ] } | |
CAS RN |
30557-81-4 |
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(2Z,3R,3aR,7aS)-3-hydroxy-3,6-dimethyl-2-(3-methylbut-2-enylidene)-7,7a-dihydro-3aH-1-benzofuran-4-one |
InChI |
InChI=1S/C15H20O3/c1-9(2)5-6-13-15(4,17)14-11(16)7-10(3)8-12(14)18-13/h5-7,12,14,17H,8H2,1-4H3/b13-6-/t12-,14+,15-/m0/s1 |
InChI Key |
GNWNPLBSEQDDQV-VRBKASCLSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@@H]2[C@H](C1)O/C(=C\C=C(C)C)/[C@]2(C)O |
SMILES |
CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |
Canonical SMILES |
CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |
synonyms |
bisabolangelone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethyl-7-methoxy-5-methyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1253638.png)
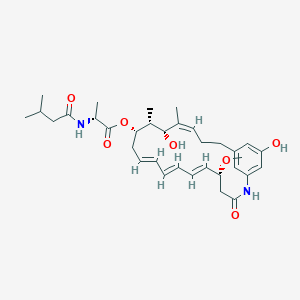
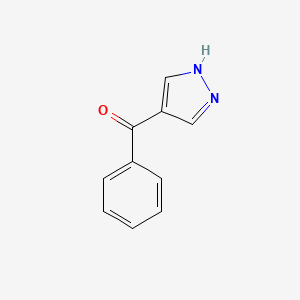

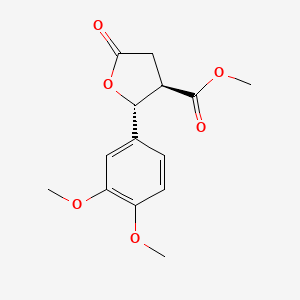
![[14]Annulene](/img/structure/B1253648.png)

![(6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione](/img/structure/B1253651.png)
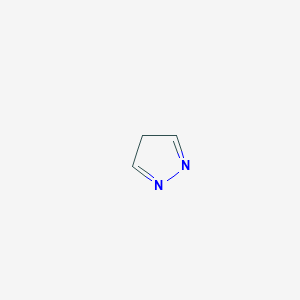
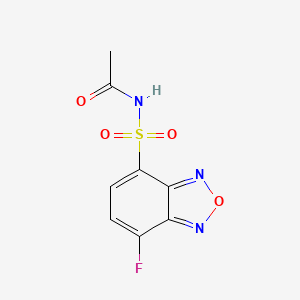
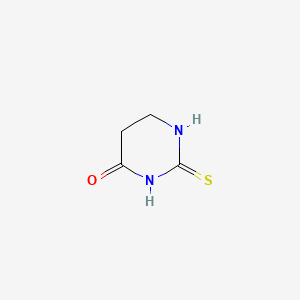

![methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B1253659.png)
